molecular formula C11H5F3N2O B1392768 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carbonitrile CAS No. 1253420-47-1

4-Hydroxy-6-(trifluoromethyl)quinoline-3-carbonitrile

Cat. No. B1392768
M. Wt: 238.16 g/mol
InChI Key: BQMKSDRNSZUJTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-6-(trifluoromethyl)quinoline-3-carbonitrile (HTQC) is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. HTQC belongs to the class of quinoline derivatives, which are known for their diverse biological activities.

Scientific Research Applications

Corrosion Inhibition

Quinoline derivatives, including variants like 4-hydroxy-6-(trifluoromethyl)quinoline-3-carbonitrile, have been studied for their effectiveness as corrosion inhibitors. These derivatives have shown significant potential in mitigating corrosion of metals in acidic environments. Research highlights the use of such quinolines for protecting mild steel, with some derivatives displaying inhibition efficiencies as high as 98.09% at certain concentrations. The effectiveness is attributed to the adsorption of these molecules on the metal surface, which prevents corrosion (Singh, Srivastava, & Quraishi, 2016).

Photovoltaic Applications

Quinoline derivatives are also explored in the field of photovoltaics. Studies demonstrate the potential of such derivatives in fabricating organic-inorganic photodiode devices. These derivatives have been used to create films for photovoltaic applications, displaying properties like photoconductivity sensitivity and photovoltaic behavior under illumination. This research indicates the versatility of quinoline derivatives in energy conversion and their role in developing new types of photodiodes (Zeyada, El-Nahass, & El-Shabaan, 2016).

Antimicrobial Agents

Another significant application of quinoline derivatives is in the development of antimicrobial agents. Research has shown that certain quinoline derivatives, including those with a trifluoromethyl group, exhibit promising antibacterial and antifungal activities. This opens up potential avenues for these compounds in the pharmaceutical industry as new antimicrobial agents (Holla et al., 2006).

properties

IUPAC Name

4-oxo-6-(trifluoromethyl)-1H-quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F3N2O/c12-11(13,14)7-1-2-9-8(3-7)10(17)6(4-15)5-16-9/h1-3,5H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQMKSDRNSZUJTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=O)C(=CN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-6-(trifluoromethyl)quinoline-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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